4-Methylphenyl thiophene-2-carboxylate
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Overview
Description
Bethanidine sulfate is a guanidinium antihypertensive agent that acts by blocking adrenergic transmission. It is primarily used for the treatment of hypertension. This compound is known for its ability to decrease blood pressure by suppressing renin secretion or interfering with the function of the sympathetic nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bethanidine sulfate can be synthesized through a series of chemical reactions involving the formation of the guanidine structure. The synthesis typically involves the reaction of benzylamine with cyanamide, followed by methylation to form N,N’-dimethyl-N’'-(phenylmethyl)guanidine. This intermediate is then reacted with sulfuric acid to form the sulfate salt .
Industrial Production Methods: Industrial production of bethanidine sulfate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Bethanidine sulfate undergoes various chemical reactions, including:
Oxidation: Bethanidine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert bethanidine to its corresponding amines.
Substitution: Substitution reactions can occur at the benzyl group or the guanidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of bethanidine.
Reduction: Amines derived from bethanidine.
Substitution: Various substituted derivatives of bethanidine.
Scientific Research Applications
Bethanidine sulfate has several scientific research applications:
Chemistry: Used as a model compound for studying guanidine chemistry and its derivatives.
Biology: Investigated for its effects on adrenergic receptors and neurotransmission.
Medicine: Primarily used as an antihypertensive agent in clinical settings.
Industry: Utilized in the development of new antihypertensive drugs and related compounds.
Mechanism of Action
Bethanidine sulfate exerts its effects by acting as a peripherally acting antiadrenergic agent. It primarily functions as an alpha2a adrenergic agonist, effectively decreasing blood pressure by suppressing renin secretion or interfering with the function of the sympathetic nervous system. The compound also inhibits ATP-sensitive inward rectifier potassium channels and beta adrenergic receptors .
Comparison with Similar Compounds
Guanethidine: Another guanidinium antihypertensive agent with similar adrenergic blocking properties.
Bretylium tosylate: A pharmacological analog with similar cardiac effects.
Clonidine: An alpha2 adrenergic agonist used for hypertension.
Uniqueness: Bethanidine sulfate is unique in its specific adrenergic blocking mechanism and its ability to decrease blood pressure with fewer side effects compared to other guanidinium compounds. Its specific action on alpha2a adrenergic receptors and its peripheral antiadrenergic effects make it a valuable antihypertensive agent .
Properties
IUPAC Name |
1-benzyl-2,3-dimethylguanidine;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15N3.H2O4S/c2*1-11-10(12-2)13-8-9-6-4-3-5-7-9;1-5(2,3)4/h2*3-7H,8H2,1-2H3,(H2,11,12,13);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIJUXVIZLYQTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCC1=CC=CC=C1.CNC(=NC)NCC1=CC=CC=C1.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048748 |
Source
|
Record name | Bethanidine sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114-85-2 |
Source
|
Record name | Bethanidine sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETHANIDINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4THI5N7O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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